molecular formula C12H17F3N2 B15154582 N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine

N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine

Cat. No.: B15154582
M. Wt: 246.27 g/mol
InChI Key: MADZGTOTJNLXCR-UHFFFAOYSA-N
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Description

N-methyl-N’-[2-(trifluoromethyl)benzyl]propane-1,3-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a propane-1,3-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-[2-(trifluoromethyl)benzyl]propane-1,3-diamine typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2-(trifluoromethyl)benzyl chloride, is prepared by reacting 2-(trifluoromethyl)benzyl alcohol with thionyl chloride.

    Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with N-methylpropane-1,3-diamine under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-[2-(trifluoromethyl)benzyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-methyl-N’-[2-(trifluoromethyl)benzyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N’-[2-(trifluoromethyl)benzyl]propane-1,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1,3-propanediamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the propane-1,3-diamine structure.

Uniqueness

N-methyl-N’-[2-(trifluoromethyl)benzyl]propane-1,3-diamine is unique due to the presence of both the trifluoromethyl group and the propane-1,3-diamine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17F3N2

Molecular Weight

246.27 g/mol

IUPAC Name

N-methyl-N'-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine

InChI

InChI=1S/C12H17F3N2/c1-16-7-4-8-17-9-10-5-2-3-6-11(10)12(13,14)15/h2-3,5-6,16-17H,4,7-9H2,1H3

InChI Key

MADZGTOTJNLXCR-UHFFFAOYSA-N

Canonical SMILES

CNCCCNCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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